urolithin B
Overview
Description
Urolithin B (UB) is a metabolite produced by the gut microbiota from ellagitannins, a class of polyphenols found in various fruits and nuts. It has been recognized for its antioxidant and anti-inflammatory properties and is implicated in a range of health benefits, including the potential to prevent diseases associated with aging and oxidative stress .
Synthesis Analysis
Bifidobacterium pseudocatenulatum INIA P815 has been identified as a bacterium capable of producing urolithin A and B from ellagic acid. This discovery opens the possibility of using this strain as a probiotic in functional foods and nutraceuticals, potentially enhancing the production of urolithins in the human gut .
Molecular Structure Analysis
Urolithins are characterized as dibenzo[b,d]pyran-6-one derivatives. Their molecular structure allows them to interact with various biological pathways and receptors, including estrogen receptors, which may contribute to their bioactivity .
Chemical Reactions Analysis
Urolithins, including UB, can undergo various chemical reactions in the body, such as conjugation to form glucuronides. A concise synthesis of glucuronide metabolites of urolithin-B has been reported, which is significant for understanding its metabolism and excretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of urolithins have been explored through density functional theory (DFT) calculations. These studies provide insights into the drug-likeness, toxicity, bioactivity score, and chemical reactivity properties of urolithins, suggesting that they could be promising candidates for therapeutic medication development .
Case Studies and Health Benefits
Urolithin B has been studied in various in vivo and in vitro models. For instance, it has been shown to attenuate intestinal immunity dysfunction in aging mice and protect against myocardial ischemia/reperfusion injury via the p62/Keap1/Nrf2 signaling pathway . Additionally, it has demonstrated anti-inflammatory and antioxidant effects in activated microglia, which may offer therapeutic potential for neuroinflammatory disorders . The estrogenic and antiestrogenic activities of urolithins have also been investigated, indicating their potential role as endocrine-disrupting molecules . Furthermore, recent advances highlight the preventive potential of UB against hyperlipidemia, cardiovascular disease, and tumors .
Scientific Research Applications
Anti-inflammatory and Antioxidant Mechanisms
- Urolithin B demonstrates notable anti-inflammatory and antioxidant effects, particularly in neuroinflammation contexts. It inhibits the production of nitric oxide and pro-inflammatory cytokines while increasing anti-inflammatory cytokine IL-10 in microglial cells. These effects suggest potential therapeutic applications for neuroinflammatory disorders linked to oxidative stress and microglial activation (Lee et al., 2019).
Biological Activities and Potential Therapeutic Applications
- Urolithins, including urolithin B, are linked to a range of biological activities such as cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties. They interact with various cellular mechanisms, including inhibiting MDM2-p53 interaction and modulating mitogen-activated protein kinase pathways, suggesting their role as potential therapeutic agents (Hasheminezhad et al., 2021).
Comprehensive Update on Urolithins
- Research on urolithins, including urolithin B, has advanced, particularly in the context of gut microbiota and its association with human health. This research highlights the potential health benefits of consuming ellagitannin-rich sources like pomegranates, walnuts, and strawberries (García-Villalba et al., 2022).
Nutraceutical Effects
- Urolithin B has shown strong antioxidant and anti-inflammatory properties, making it a candidate for preventing hyperlipidemia, cardiovascular disease, and tumors. Its wide range of nutraceutical effects and high potency in these areas are noteworthy (Chen et al., 2022).
In Silico/In Vitro Target Fishing
- An in silico/in vitro target fishing study identified novel biological targets underlying the estrogenic-modulatory activity of urolithins, including urolithin B, offering insights into their bioactivity in living organisms (Dellafiora et al., 2020).
Selective, Fluorescent Iron(III) Sensing
- Urolithin B has been identified as a selective, fluorescent probe for sensing Iron(III) in semi-aqueous solutions, indicating its potential utility in environmental and medical applications (Fallah et al., 2018).
Safety And Hazards
When handling urolithin B, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Urolithin B has shown potential in various in vivo and in vitro models. For instance, it has been shown to attenuate intestinal immunity dysfunction in aging mice and protect against myocardial ischemia/reperfusion injury via the p62/Keap1/Nrf2 signaling pathway . Therefore, urolithin B can be considered a potential agent suitable for the effective treatment of osteoarthritis in the future .
properties
IUPAC Name |
3-hydroxybenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQMTRHPNOXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150610 | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
urolithin B | |
CAS RN |
1139-83-9 | |
Record name | Urolithin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urolithin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1139-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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